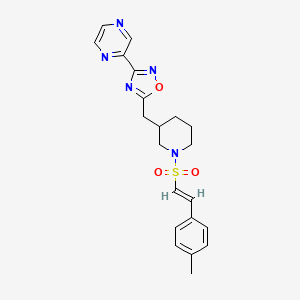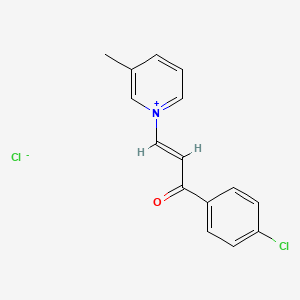![molecular formula C18H23N5O2S B2368412 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide CAS No. 1209694-24-5](/img/structure/B2368412.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide is a synthetic organic compound known for its diverse applications across multiple scientific disciplines. This compound features a pyrimidine core substituted with methyl, methylsulfanyl, and propanamide functional groups, contributing to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide typically involves several key steps:
Formation of the pyrimidine core: : Begin with the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.
Introduction of substituents: : Methyl groups are introduced via alkylation reactions. The methylsulfanyl group can be added using thiolation agents such as methanethiol.
Attachment of the propanamide side chain: : This is achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
For large-scale production, methods like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are pivotal to obtain high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Typically involves the conversion of the methylsulfanyl group to sulfoxides or sulfones.
Reduction: : Possible reduction of the pyridine or pyrimidine rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituents: : Halides for nucleophilic substitution, sulfur chlorides for thiolation
Major Products
Oxidation products: : Sulfoxides, sulfones
Reduction products: : Partially hydrogenated rings
Substitution products: : Diverse derivatives based on the substituents introduced
Wissenschaftliche Forschungsanwendungen
This compound's unique structure lends itself to various applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential inhibitor or ligand in biochemical pathways, studying enzyme-substrate interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases, acting as a pharmaceutical intermediate.
Industry: : Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide exerts its effects depends largely on its interaction with molecular targets, often through:
Binding to enzymes or receptors: : Affecting their activity or signaling pathways.
Inhibition of biological pathways: : Such as specific enzymes in disease-related processes.
Modulation of molecular interactions: : Influencing protein-protein or protein-DNA interactions.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyrimidine-based compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide stands out due to its methylsulfanyl group and specific amide linkage, which contribute to its distinct reactivity and binding properties.
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine
N-(2-carbamoylethyl)amide derivatives
Pyrimidine derivatives with varying alkyl or aryl groups
So, that's the scoop! Fascinating stuff, right? What's next on our chemistry adventure?
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-oxo-3-(pyridin-2-ylamino)propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-14(13(2)22-18(21-12)26-3)7-8-16(24)20-11-9-17(25)23-15-6-4-5-10-19-15/h4-6,10H,7-9,11H2,1-3H3,(H,20,24)(H,19,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJWHGTBZHDMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCC(=O)NC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)
![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)




![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)


